N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
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Overview
Description
N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a phenyl group and a carboxamide functional group.
Mechanism of Action
Target of Action
N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .
Mode of Action
This compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2) by binding to their active sites . This binding inhibits the enzymatic activity of these kinases, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Biochemical Pathways
The inhibition of these kinases by this compound affects several biochemical pathways. It leads to cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
The result of this compound’s action is a decrease in cell proliferation and an increase in apoptosis in cancer cells . This is due to the inhibition of key kinases involved in cell survival and proliferation, and the modulation of pro- and anti-apoptotic proteins .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of halogen atoms in its structure can enhance its potency, selectivity, and pharmacological properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with a suitable pyrimidine derivative under basic conditions, followed by further functionalization to introduce the phenyl and carboxamide groups . Another approach utilizes microwave-assisted synthesis to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and carboxamide groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a kinase inhibitor.
Pyrrolo[2,3-d]pyrimidine: A compound with a different substitution pattern but similar core structure.
Uniqueness
N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl and carboxamide groups contribute to its ability to interact with a wide range of biological targets, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
N-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(16-11-4-2-1-3-5-11)17-7-10-6-14-9-15-12(10)8-17/h1-6,9H,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMJCGQBIGLQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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